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Executive Summary

Cyclin-dependent kinase 2 (CDK?2) is a serine/threonine kinase that, in complex with cyclin E or
cyclin A, serves as a critical regulator of the G1-to-S phase cell cycle transition. Dysregulation
of the Cyclin E-CDK2 axis, particularly through the amplification of the CCNE1 gene (encoding
cyclin E1), is a known oncogenic driver in a variety of solid tumors, including certain ovarian,
uterine, and gastric cancers. Furthermore, acquired resistance to highly effective CDK4/6
inhibitors (CDK4/6i) in hormone receptor-positive (HR+) breast cancer is frequently mediated
by a compensatory upregulation of CDK2 activity.

This document provides a comprehensive technical overview of the preclinical data for INX-
315, a novel, potent, and orally active small molecule inhibitor with high selectivity for CDK2.[1]
[2] Preclinical studies have demonstrated that INX-315 effectively induces G1 cell cycle arrest,
promotes a senescence-like phenotype, and suppresses tumor growth in models of CCNE1-
amplified cancers.[2][3] Moreover, INX-315 has shown the ability to overcome resistance to
CDKA4/6 inhibitors in breast cancer models, both as a monotherapy and in combination,
suggesting a promising therapeutic strategy for these difficult-to-treat patient populations.[4][5]

Quantitative Data Presentation

The preclinical profile of INX-315 is defined by its high potency and selectivity for CDK2,
leading to robust cellular and in vivo activity in targeted cancer models.

Table 1: In Vitro Kinase Selectivity Profile of INX-315
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This table summarizes the biochemical and intracellular inhibitory activity of INX-315 against a

panel of cyclin-dependent kinases. The data highlights the compound's picomolar potency

against the CDK2/Cyclin E1 complex and its significant selectivity over other key CDKs,

particularly CDK1.

. . . Intracellular

Kinase Biochemical Fold vs. Fold vs.
NanoBRET

Complex IC50 (nM) CDK2IE CDK2/E
IC50 (nM)

CDK2/Cyclin E1 0.6 1 2.3 1

CDK2/Cyclin A2 2.4 4 71.3 31

CDK1/Cyclin B1 30 50 374 163

CDK4/Cyclin D1 133 222 Not Determined N/A

CDK®6/Cyclin D3 338 563 Not Determined N/A

CDKO9/Cyclin T1 73 122 2950 1283

Data sourced
from Incyclix Bio
presentations
and related

publications.[4]
[5]

Table 2: Cellular Activity of INX-315 in Cancer Cell Lines

The antiproliferative effects of INX-315 were evaluated across various cancer cell lines,

demonstrating potent activity in models characterized by CCNE1 amplification or acquired
resistance to CDK4/6 inhibitors.
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Proliferation IC50

Cell Line Cancer Type Key Feature
(nM)
OVCAR3 Ovarian CCNE1-amplified Low Nanomolar
MKN1 Gastric CCNE1-amplified Low Nanomolar
o ) 113 (in combination
MCF7-Palbo-R Breast Palbociclib Resistant ) o
with 1 uM Palbociclib)
T47D-Abe-R Breast Abemaciclib Resistant  Low Nanomolar
) Normal (Non-
Hs68 Fibroblast 1430
cancerous)

Data indicates high
sensitivity in cancer
cells dependent on
CDKZ2, while normal
cells are largely
unaffected.[4][6]

Table 3: In Vivo Efficacy of INX-315 in Xenograft Models

INX-315 demonstrated robust single-agent antitumor activity in multiple patient-derived (PDX)

and cell line-derived (CDX) xenograft models of CCNE1-amplified cancers.
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Treatment and

Model Cancer Type Duration Outcome
Dose

89% Tumor

OVCAR3 CDX Ovarian 200 mg/kg, QD 42 days Growth Inhibition
(TGI)

OVCAR3 CDX Ovarian 100 mg/kg, BID 42 days Tumor Stasis

GA0103 PDX Gastric 100 mg/kg, BID 56 days Tumor Stasis
Tumor

0OV5398 PDX Ovarian Not Specified Not Specified Stasis/Regressio
n

QD: once daily;

BID: twice daily.

All treatments

were well-

tolerated with no

significant body

weight loss
reported.[4][6]

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of INX-315.

Biochemical Kinase Assays

o Objective: To determine the 50% inhibitory concentration (IC50) of INX-315 against purified

kinase complexes.

o Method: Biochemical IC50 values were determined using enzymatic assays (e.g., Nanosyn).

[3][4] The assays were conducted in a 12-point dose-response format. The concentration of

ATP was set at the Michaelis constant (Km) for each specific kinase to ensure competitive

binding assessment.[4]

Intracellular Target Engagement Assay
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Objective: To measure the potency and selectivity of INX-315 on its target kinase within a live
cellular environment.

Method: The NanoBRET™ Target Engagement Assay (Promega) was utilized.[4][7] This
assay measures the displacement of a fluorescent tracer from a NanoLuc®-CDK2 fusion
protein by a competitive inhibitor (INX-315) in live cells. The resulting IC50 value reflects the
compound's cell permeability and target engagement potency.[4]

Cell Proliferation and Viability Assays

Objective: To assess the antiproliferative effect of INX-315 on cancer and normal cell lines.

Method: Cells were seeded in multi-well plates and treated with a 10-point dose curve of
INX-315 for 6 days.[3][4] Cell viability was quantified using the CellTiter-Glo® (CTG)
Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of
metabolically active cells.[4]

Cell Cycle Analysis

Objective: To determine the effect of INX-315 on cell cycle progression.

Method: Cancer cells were treated with various concentrations of INX-315 for 24 hours.[3][4]
To assess DNA synthesis, cells were pulsed with 5-ethynyl-2”-deoxyuridine (EdU), a
nucleoside analog of thymidine. Cells were then fixed, permeabilized, and stained with a
fluorescent azide that couples to the EdU. Total DNA content was stained using a DNA-
intercalating dye (e.g., DAPI). The distribution of cells in G1, S, and G2/M phases was
analyzed by flow cytometry.[4]

Western Blotting

Objective: To confirm target engagement and downstream pathway modulation by measuring
protein expression and phosphorylation status.

Method: Cell or tumor tissue lysates were prepared from samples treated with INX-315 or
vehicle control.[3][7] Proteins were separated by SDS-PAGE, transferred to a membrane,
and probed with primary antibodies against key pathway proteins such as phosphorylated
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Retinoblastoma (pRb), total Rb, and Cyclin A2.[3] Following incubation with secondary
antibodies, protein bands were visualized using chemiluminescence.

Senescence-Associated B-Galactosidase Assay

» Objective: To detect the induction of a therapy-induced senescence phenotype.

o Method: Cells were treated with INX-315 for 7 days.[7] Following treatment, cells were fixed
and incubated with a staining solution containing X-gal at pH 6.0. The development of a blue
color, indicating B-galactosidase activity, is a characteristic marker of senescent cells.[7]

In Vivo Xenograft Studies

o Objective: To evaluate the antitumor efficacy and tolerability of INX-315 in a living organism.

» Method: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models were
established by implanting human tumor fragments or cells into immunodeficient mice.[2][8]
Once tumors reached a specified volume, mice were randomized into vehicle control and
treatment groups. INX-315 was administered orally, typically on a once-daily (QD) or twice-
daily (BID) schedule.[4] Tumor volumes and mouse body weights were measured twice
weekly to assess efficacy and tolerability, respectively.[4]

Signaling Pathways and Experimental Workflows

Visualizations of the mechanism of action and evaluation process for INX-315.
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Caption: The canonical G1/S transition pathway regulated by CDK4/6 and CDK2.
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Caption: INX-315 inhibits hyperactive CDK2 in CCNE1-amplified tumors.
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Caption: INX-315 blocks the CDK2-mediated bypass pathway in CDK4/6i resistance.
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Caption: A streamlined workflow for the preclinical assessment of CDK2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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